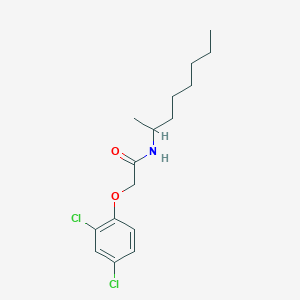![molecular formula C16H12IN3O2S B15014642 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(2-iodophenyl)methylidene]acetohydrazide](/img/structure/B15014642.png)
2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(2-iodophenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzoxazol-2-ylsulfanyl)-N’-[(E)-(2-iodophenyl)methylidene]acetohydrazide is a complex organic compound that features a benzoxazole ring, a sulfanyl group, and an iodophenyl moiety
Métodos De Preparación
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(2-iodophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the benzoxazole ring.
Hydrazide Formation: The acetohydrazide moiety is formed by reacting acetic acid derivatives with hydrazine.
Condensation Reaction: Finally, the condensation of the hydrazide with an aldehyde or ketone containing the iodophenyl group yields the target compound.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
2-(1,3-Benzoxazol-2-ylsulfanyl)-N’-[(E)-(2-iodophenyl)methylidene]acetohydrazide can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include:
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Nucleophiles: Amines, thiols.
Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(1,3-Benzoxazol-2-ylsulfanyl)-N’-[(E)-(2-iodophenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structural features make it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(2-iodophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can participate in π-π stacking interactions, while the sulfanyl and iodophenyl groups can form hydrogen bonds or halogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar compounds to 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(2-iodophenyl)methylidene]acetohydrazide include:
2-(1,3-Benzoxazol-2-ylsulfanyl)acetohydrazide: Lacks the iodophenyl group, which may affect its reactivity and applications.
2-(1,3-Benzoxazol-2-ylsulfanyl)acetic acid: Contains a carboxylic acid group instead of the hydrazide moiety, leading to different chemical properties and applications.
The uniqueness of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(2-iodophenyl)methylidene]acetohydrazide lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Propiedades
Fórmula molecular |
C16H12IN3O2S |
|---|---|
Peso molecular |
437.3 g/mol |
Nombre IUPAC |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-(2-iodophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H12IN3O2S/c17-12-6-2-1-5-11(12)9-18-20-15(21)10-23-16-19-13-7-3-4-8-14(13)22-16/h1-9H,10H2,(H,20,21)/b18-9+ |
Clave InChI |
GORGHMUDOKRCIB-GIJQJNRQSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3O2)I |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3O2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-iodo-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B15014562.png)
![2,6-bis{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-4-(phenylcarbonyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B15014566.png)
![N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B15014567.png)
![N'-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide](/img/structure/B15014574.png)
![4-chloro-2-[((E)-2-{2-[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-nitrobenzoate](/img/structure/B15014578.png)
![2,2'-(oxydibenzene-4,1-diyl)bis[N-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide]](/img/structure/B15014588.png)
![N-[2-(1-benzofuran-2-carbonyl)-5-bromo-1-benzofuran-3-yl]acetamide](/img/structure/B15014592.png)
![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15014600.png)
![3-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B15014606.png)

![N'-[(Z)-(4-Methylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-YL)methylene]-2-phenylacetohydrazide](/img/structure/B15014639.png)

![2-(2,3-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B15014659.png)
![2-(2-Cyanophenoxy)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15014665.png)
